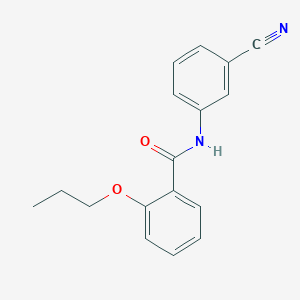

N-(3-cyanophenyl)-2-propoxybenzamide

Descripción

N-(3-Cyanophenyl)-2-propoxybenzamide is a benzamide derivative with a meta-cyanophenyl substitution on the amide nitrogen and a propoxy group at the C2 position of the benzene ring. This compound has been investigated as a dual-acting inhibitor of HIV-1 RNase H and integrase (IN), demonstrating balanced inhibitory activity with IC50 values in the low micromolar range . Its meta-substitution pattern distinguishes it from para-substituted analogs, which exhibit differing selectivity profiles and inhibitory potencies.

Propiedades

Fórmula molecular |

C17H16N2O2 |

|---|---|

Peso molecular |

280.32g/mol |

Nombre IUPAC |

N-(3-cyanophenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C17H16N2O2/c1-2-10-21-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(11-14)12-18/h3-9,11H,2,10H2,1H3,(H,19,20) |

Clave InChI |

FAGLCRHJIWNFJA-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

SMILES canónico |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substitution Position and Inhibitory Activity

The position of substituents on the phenyl ring significantly impacts biological activity. Key comparisons include:

| Compound | Substituent Position | IC50 RNase H (µM) | IC50 IN (µM) | Selectivity Ratio (RNase H/IN) |

|---|---|---|---|---|

| N-(3-Cyanophenyl)-2-propoxybenzamide | meta-Cyanophenyl | 1.77 | 1.18 | 1.50 |

| Compound 79 (para-substituted analog) | para-Cyanophenyl | 1.77 | 1.18 | 1.50 |

| Compound 80 | meta-Cyanophenyl (modified core) | Reduced activity | Reduced activity | Not reported |

| Compound 83 | para-Cyanophenyl | Higher IC50 | Higher IC50 | Lower selectivity |

- Meta vs. Para Substitution: Meta-substituted analogs (e.g., this compound) exhibit higher selectivity for RNase H inhibition compared to para-substituted derivatives. However, para-substituted compounds like 79 maintain dual inhibitory activity with balanced IC50 values .

- Activity Reduction: Replacing the 4-cyanophenyl group in 83 with 3-cyanophenyl (as in 80) reduces dual inhibition efficacy, suggesting steric or electronic effects at the meta position disrupt target binding .

Structural and Crystallographic Comparisons

- 2-Propoxybenzamide Homologs: The crystal structure of 2-propoxybenzamide shows a dihedral angle of 12.41° between the carboxamide group and benzene ring, compared to 3.30° in 2-pentyloxybenzamide.

- Layer Spacing: The interlayer distance in this compound analogs (3.81 Å) is greater than in 2-propoxybenzamide (3.69 Å), suggesting altered solid-state properties that could impact formulation stability .

Functional Group Modifications

- Benzamide Derivatives in Agrochemicals: While this compound is studied for antiviral activity, structurally related benzamides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) are used as fungicides. The trifluoromethyl and furanyl groups in these analogs enhance agrochemical efficacy but reduce pharmacological relevance .

Key Research Findings

- Dual Inhibition Balance: this compound achieves a low IC50 ratio (RNase H/IN = 1.5), indicating balanced inhibition critical for synergistic antiviral effects .

- Synthetic Challenges : Meta-substituted benzamides require precise regioselective synthesis, as evidenced by combinatorial approaches using POCl3 and azide intermediates for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.